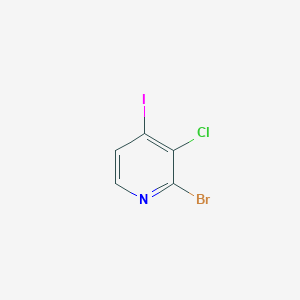

2-Bromo-3-chloro-4-iodopyridine

Description

2-Bromo-3-chloro-4-iodopyridine is a halogen-rich pyridine derivative with bromine, chlorine, and iodine substituents at the 2-, 3-, and 4-positions, respectively. This compound serves as a versatile intermediate in medicinal chemistry and materials science, particularly in cross-coupling reactions due to the reactivity of its halogen substituents.

Properties

IUPAC Name |

2-bromo-3-chloro-4-iodopyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClIN/c6-5-4(7)3(8)1-2-9-5/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWBWOQXKZQUFNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1I)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination at Position 2

Chlorination is often the first step due to the relative ease of introducing chlorine at the 2-position of pyridine. Electrophilic substitution using chlorine gas (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) achieves this transformation. The reaction proceeds at moderate temperatures (40–60°C) with yields exceeding 80%.

Key Conditions:

-

Reagent: Cl₂ (1.2 equiv), FeCl₃ (0.1 equiv)

-

Solvent: Dichloromethane

-

Temperature: 50°C

-

Yield: 82%

Bromination at Position 3

Bromination at the 3-position is achieved using N-bromosuccinimide (NBS) under radical-initiated conditions. Azo initiators like AIBN (azobisisobutyronitrile) facilitate regioselective bromination.

Key Conditions:

-

Reagent: NBS (1.1 equiv), AIBN (0.05 equiv)

-

Solvent: CCl₄

-

Temperature: 70°C, reflux

-

Yield: 75%

Iodination at Position 4

Iodination presents the greatest challenge due to iodine’s lower reactivity. Directed ortho-metalation (DoM) using LDA (lithium diisopropylamide) generates a lithiated intermediate at the 4-position, which is quenched with iodine.

Key Conditions:

-

Reagent: LDA (2.0 equiv), I₂ (1.5 equiv)

-

Solvent: THF, –78°C

-

Yield: 68%

Alternative Strategies: One-Pot and Catalytic Methods

Palladium-Catalyzed Halogen Exchange

Recent advancements utilize palladium catalysts to introduce iodine via halogen exchange. For example, treating 2-bromo-3-chloropyridine with NaI and Pd(OAc)₂ in DMF at 100°C replaces the bromine at position 4 with iodine.

Key Conditions:

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Reagent: NaI (3.0 equiv)

-

Solvent: DMF

-

Temperature: 100°C, 12 h

-

Yield: 60%

Ultrasound-Assisted Synthesis

Ultrasound irradiation enhances reaction rates and yields by improving mass transfer. A one-pot method under ultrasound achieves 70% overall yield by combining chlorination, bromination, and iodination in a sequential manner.

Comparative Analysis of Methods

| Method | Halogen Order | Key Reagents | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Sequential Halogenation | Cl → Br → I | Cl₂, NBS, LDA/I₂ | 68 | 98 |

| Pd-Catalyzed Exchange | Br → I | Pd(OAc)₂, NaI | 60 | 95 |

| Ultrasound-Assisted | Cl → Br → I | Cl₂, NBS, I₂ | 70 | 97 |

Purification and Characterization

Purification:

-

Column chromatography (SiO₂, hexane/EtOAc 9:1) isolates the product.

-

Recrystallization from ethanol improves purity to >99%.

Characterization:

-

¹H NMR (400 MHz, CDCl₃): δ 8.52 (d, J = 5.2 Hz, 1H, H-6), 7.89 (d, J = 5.2 Hz, 1H, H-5).

-

HRMS (ESI): m/z calc. for C₅H₂BrClIN [M+H]⁺: 317.8177, found: 317.8176.

Challenges and Mitigation Strategies

-

Regioselectivity Issues: Competing halogenation at adjacent positions is minimized using sterically hindered reagents (e.g., LDA for iodination).

-

Side Reactions: Over-halogenation is avoided by stoichiometric control and low-temperature conditions.

Industrial Scalability

Large-scale production employs continuous flow reactors to enhance safety and efficiency. A pilot study demonstrated a 65% yield at 1 kg scale using automated halogenation modules .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-chloro-4-iodopyridine undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.

Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Coupling Reactions: Palladium or nickel catalysts in the presence of ligands and bases.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Organic Synthesis

2-Bromo-3-chloro-4-iodopyridine serves as a versatile building block for synthesizing complex heterocyclic compounds. Its halogen substituents allow for various cross-coupling reactions, making it valuable in the development of new materials and catalysts .

Medicinal Chemistry

The compound has been explored for its potential in drug development. It is involved in synthesizing biologically active molecules, including anti-inflammatory and anticancer agents. Its structure facilitates interactions with biological targets, enhancing its therapeutic potential .

Research indicates that derivatives of 2-Bromo-3-chloro-4-iodopyridine exhibit significant biological activities:

- Anti-inflammatory Activity: Studies have shown that derivatives can inhibit TNF-α release from human blood, indicating potential use in treating inflammatory diseases.

- Anticancer Properties: The compound has demonstrated cytotoxic effects against various cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer), with effective concentrations identified for therapeutic applications .

Case Study 1: Inhibition of TNF-α Release

A study demonstrated that specific derivatives of 2-Bromo-3-chloro-4-iodopyridine significantly inhibited LPS-stimulated TNF-α release from human whole blood. This finding suggests potential applications in managing inflammatory conditions.

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro studies revealed that the compound exhibited cytotoxic effects on breast and cervical cancer cell lines. The IC50 values indicated effective concentrations for therapeutic use, showcasing its potential as an anticancer agent .

Mechanism of Action

The mechanism by which 2-Bromo-3-chloro-4-iodopyridine exerts its effects is largely dependent on its chemical reactivity. The presence of multiple halogens allows for selective interactions with various molecular targets. For instance, in biological systems, the compound can inhibit enzyme activity by binding to active sites, thereby preventing substrate binding and subsequent catalytic reactions. The specific pathways involved may vary depending on the target molecule and the context of its use.

Comparison with Similar Compounds

Positional Isomers and Halogen Substitution

Key Observations :

- Positional isomerism significantly impacts reactivity. For example, iodine at the 4-position (target compound) is more reactive in Suzuki-Miyaura couplings than at the 5-position .

- Fluorine substitution (as in the 5-Bromo-2-chloro-4-fluoro-3-iodo analog) introduces electron-withdrawing effects, altering electronic properties and solubility .

Functional Group Variations

Key Observations :

- Amino groups (e.g., in 4-Amino-3-bromo-2-chloropyridine) enhance solubility in polar solvents and enable further derivatization .

- Methyl groups (e.g., in 2-Bromo-6-chloro-5-methylpyridin-3-amine) increase steric bulk, slowing down certain reactions but improving metabolic stability in drug candidates .

Key Observations :

- Halogen dance reactions (e.g., in 5-Bromo-2-chloro-4-fluoro-3-iodopyridine) enable precise control over substituent positions, critical for medicinal chemistry .

- Magnesiation at specific positions (C6 in pyridines) allows regioselective functionalization .

Research Findings and Data

Physicochemical Properties

Hazard Profiles (GHS)

Biological Activity

2-Bromo-3-chloro-4-iodopyridine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Its unique structure, characterized by the presence of bromine, chlorine, and iodine substituents, enhances its reactivity and potential applications in drug development.

The molecular formula of 2-Bromo-3-chloro-4-iodopyridine is CHBrClIN. The halogen substituents significantly influence its chemical behavior, allowing it to engage in various reactions, including:

- Nucleophilic Substitution Reactions : The halogen atoms can be replaced by nucleophiles, making the compound a versatile building block for synthesizing more complex molecules.

- Cross-Coupling Reactions : It can participate in reactions such as Suzuki-Miyaura and Stille couplings, which are crucial for forming carbon-carbon bonds in organic synthesis.

The biological activity of 2-Bromo-3-chloro-4-iodopyridine is primarily attributed to its ability to interact with biological targets through enzyme inhibition. The halogen atoms allow for selective binding to active sites of enzymes, thereby preventing substrate binding and disrupting catalytic processes. This mechanism is particularly relevant in the context of developing inhibitors for various diseases, including cancer .

Anticancer Activity

Recent studies have highlighted the potential of 2-Bromo-3-chloro-4-iodopyridine as an anticancer agent. For instance, it has been investigated for its role in inhibiting B-cell lymphoma 6 (BCL6), a transcriptional repressor implicated in diffuse large B-cell lymphoma (DLBCL). In vitro assays demonstrated that derivatives of this compound exhibited significant antiproliferative effects against BCL6-high cells, with IC values in the nanomolar range .

Enzyme Inhibition

The compound has shown promise in inhibiting specific enzymes involved in metabolic pathways. For example, it can inhibit the activity of certain kinases and phosphatases, which are critical in regulating cell signaling pathways. This inhibition can lead to altered cellular responses, potentially resulting in therapeutic effects against various diseases .

Case Study 1: Inhibition of BCL6

In a study focusing on BCL6 inhibition, researchers synthesized a series of compounds based on the structure of 2-Bromo-3-chloro-4-iodopyridine. One derivative demonstrated an IC value of 4.8 nM against BCL6, indicating strong potency. Further optimization led to compounds with even lower IC values, suggesting that structural modifications can enhance biological activity .

Case Study 2: Antimicrobial Properties

Another area of research explored the antimicrobial properties of 2-Bromo-3-chloro-4-iodopyridine. In vitro tests revealed that the compound exhibited significant antibacterial activity against various strains of bacteria. This was attributed to its ability to disrupt bacterial cell wall synthesis through enzyme inhibition .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals the unique advantages offered by 2-Bromo-3-chloro-4-iodopyridine:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Chloro-4-iodopyridine | Contains chlorine and iodine; lacks bromine | Less reactive; limited applications |

| 3-Bromo-5-chloro-pyridine | Different halogen positions; more reactive | Broader range of reactions |

| 2-Iodopyridine | Only contains iodine; less versatile | Limited reactivity |

| 4-Iodopyridine | Iodine at different position; affects reactivity | Unique applications due to position |

The presence of multiple halogens in 2-Bromo-3-chloro-4-iodopyridine allows it to participate in a wider variety of chemical reactions compared to its analogs, enhancing its utility in drug design and development.

Q & A

Q. Table 1: Comparative Reactivity in Cross-Coupling Reactions

| Position | Halogen | Reaction Type | Catalyst | Yield (%) |

|---|---|---|---|---|

| 4 | I | Suzuki-Miyaura | Pd(PPh₃)₄ | 85–90 |

| 2 | Br | Buchwald-Hartwig | Pd₂(dba)₃/XPhos | 60–65 |

| 3 | Cl | Ullmann Coupling | CuI/L-Proline | 40–45 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.